molecular formula C6H9ClN2O2 B2561563 N'-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride CAS No. 1390739-62-4

N'-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride

Cat. No.: B2561563
CAS No.: 1390739-62-4
M. Wt: 176.6
InChI Key: NJCRICLVEZHESJ-UHFFFAOYSA-N
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Description

N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride is a chemical compound with the molecular formula C6H8N2O2·HCl. It is known for its unique structure, which includes a furan ring substituted with a hydroxyimino group and a methyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Safety and Hazards

The safety data sheet (SDS) for “N’-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride” can be found online . It’s important to refer to the SDS for handling and safety information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride typically involves the reaction of 5-methyl-2-furancarboximidamide with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then isolated and purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furancarboximidamide: Lacks the hydroxyimino group, resulting in different chemical properties.

    N’-Hydroxy-2-furancarboximidamide: Similar structure but without the methyl group, leading to different reactivity and applications.

    N’-Hydroxy-5-ethyl-2-furancarboximidamide: Contains an ethyl group instead of a methyl group, affecting its chemical behavior.

Uniqueness

N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride is unique due to the presence of both the hydroxyimino and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N'-hydroxy-5-methylfuran-2-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-2-3-5(10-4)6(7)8-9;/h2-3,9H,1H3,(H2,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCRICLVEZHESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C(=N/O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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